molecular formula C10H9N3 B3368754 Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- CAS No. 21797-94-4

Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-

Cat. No.: B3368754
CAS No.: 21797-94-4
M. Wt: 171.2 g/mol
InChI Key: PGQNLHAUQCLBLX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (IUPAC name: 2-[8-(benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile) is a heterocyclic compound with the molecular formula C₁₇H₁₅N₃O . It belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. Key structural features include:

  • A methyl group at the 2-position of the imidazo[1,2-a]pyridine core.
  • An acetonitrile (-CN) substituent at the 3-position.
  • A benzyloxy (-OCH₂Ph) group at the 8-position.

Imidazopyridines are renowned for their diverse pharmacological properties, including antiviral, antisecretory, and anti-inflammatory effects .

Properties

IUPAC Name

2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNLHAUQCLBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176209
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21797-94-4
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021797944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the acetonitrile group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is primarily synthesized via cyclocondensation or functionalization of preformed imidazo[1,2-a]pyridine scaffolds.

Cyclocondensation Reactions

A general approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or nitriles. For example:

  • Ultrasonication-assisted synthesis (Source ):
    2-Aminopyridine derivatives react with aldehydes and dimedone under molecular iodine catalysis in water, yielding substituted imidazo[1,2-a]pyridines. While the exact protocol for 2-methylimidazo[1,2-a]pyridine-3-acetonitrile is not detailed, analogous methods suggest that nitrile-containing precursors could be employed.

Post-Synthetic Functionalization

The acetonitrile group at C3 enables further derivatization:

  • Nucleophilic substitution :
    The nitrile group may undergo hydrolysis to carboxylic acids or amides under acidic/basic conditions.

  • Electrophilic alkylation :
    The electron-rich imidazo[1,2-a]pyridine core facilitates reactions at the C3 position. For example, aza-Friedel–Crafts alkylation (Sources ) with aldehydes and amines in the presence of Y(OTf)₃ as a Lewis acid yields C3-alkylated derivatives.

Aza-Friedel–Crafts Alkylation

Proposed mechanism for C3-alkylation (based on Source ):

  • Iminium ion formation : Aldehyde and cyclic amine react to generate an iminium ion intermediate.

  • Electrophilic attack : The C3 position of imidazo[1,2-a]pyridine attacks the iminium ion, followed by proton elimination to yield the alkylated product.

Radical Pathways

Radical trapping experiments (Source ) exclude free-radical mechanisms in similar systems, favoring ionic pathways.

Functional Group Tolerance and Substrate Scope

Reactivity data for structurally related compounds (Sources ):

Substituent Position Reactivity Yield Range Catalyst
C2-MethylEnhances stability; minimal steric hindrance75–85%Y(OTf)₃, I₂
C3-AcetonitrileElectrophilic site for alkylation/arylationModerateLewis/Brønsted acids
Pyridine RingTolerates electron-withdrawing/donating groups70–90%Cu, Rh complexes

Key Research Findings

  • Gram-scale synthesis : Methods using Y(OTf)₃ achieve gram-scale production with >80% yield (Source ).

  • Stereoselective reactions : Chiral rhodium(III) catalysts enable enantioselective conjugate additions (Source ).

Scientific Research Applications

Pharmacological Applications

  • Gastrointestinal Disorders :
    • Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- has been identified as a therapeutic agent for reducing gastric acid secretion. It acts by inhibiting the H⁺/K⁺-ATPase enzyme, making it beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
  • Anti-inflammatory Activity :
    • Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can serve as inhibitors of tumor necrosis factor-alpha (TNF-α) production. These compounds have shown potency comparable to established anti-inflammatory drugs, suggesting their potential in treating inflammatory diseases .
  • Cytotoxic Effects :
    • A series of novel phosphonocarboxylate derivatives derived from imidazo[1,2-a]pyridine have been evaluated for their cytotoxic activity against cancer cell lines. Some compounds exhibited significant cytotoxicity with IC50 values below 150 μM, indicating their potential as anticancer agents .

Case Study 1: Anti-TNF-α Activity

In a study exploring the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, researchers synthesized several compounds designed to inhibit TNF-α production. The most active derivative demonstrated superior potency compared to previous prototypes. This highlights the compound's potential in developing anti-inflammatory therapies .

Case Study 2: Cytotoxicity in Cancer Research

A set of twelve phosphonocarboxylate derivatives was synthesized and tested against HeLa cervical carcinoma cells. The study found that several compounds significantly inhibited cell viability at low concentrations, demonstrating the effectiveness of imidazo[1,2-a]pyridine derivatives in cancer treatment .

Summary Table of Applications

Application AreaDescriptionKey Findings
Gastrointestinal DisordersTherapeutic agent for reducing gastric acid secretionInhibits H⁺/K⁺-ATPase enzyme; useful for peptic ulcers and GERD .
Anti-inflammatory ActivityInhibitors of TNF-α productionPotent anti-inflammatory effects; comparable to existing drugs .
Cytotoxic EffectsEvaluated for activity against cancer cell linesSignificant cytotoxicity with IC50 < 150 μM for several derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The biological and chemical properties of imidazopyridines are heavily influenced by substituents at the 2-, 3-, and 8-positions . Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications
2-Methylimidazo[1,2-a]pyridine-3-acetonitrile C₁₇H₁₅N₃O -CN (C3), -CH₃ (C2), -OCH₂Ph (C8) High polarity due to -CN; antiviral potential
3-Aminoimidazo[1,2-a]pyridine C₇H₇N₃ -NH₂ (C3) Enhanced reactivity for further functionalization; antisecretory activity
2-Phenylimidazo[1,2-a]pyridine C₁₃H₁₀N₂ -Ph (C2) Improved lipophilicity; material science applications
8-Benzyloxy-2-methylimidazo[1,2-a]pyridine C₁₆H₁₅N₂O -OCH₂Ph (C8), -CH₃ (C2) Increased steric bulk; modulates solubility
Imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₇N₂O₂ -COOH (C3) Acidic functionality; drug intermediate
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The acetonitrile (-CN) group at C3 in the target compound introduces strong electron-withdrawing effects, influencing reactivity in electrophilic substitutions compared to electron-donating groups like -NH₂ or -COOH .
  • Biological Activity : Derivatives with -CN or -NH₂ at C3 show enhanced antiviral and gastric antisecretory activities, while phenyl groups at C2 improve lipophilicity for membrane penetration .
Key Advancements:
  • Green Synthesis : The target compound’s synthesis benefits from catalyst-free aqueous conditions , reducing environmental impact compared to traditional Lewis acid-dependent methods .
  • Position-Specific Functionalization : C-3 acylation strategies (e.g., Friedel-Crafts) are critical for introducing -CN or -COOH groups but require optimized Lewis acids to avoid side products .

Biological Activity

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- stands out for its potential therapeutic applications.

Overview

Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities. Its structural framework allows for interactions with various biological targets, making it an attractive candidate for drug development.

Biological Activities

The biological activities of Imidazo[1,2-a]pyridine derivatives include:

  • Antimicrobial Activity : Several studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against various bacterial strains. For instance, a series of compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that certain imidazo[1,2-a]pyridine derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production and exhibit cytotoxic effects against cancer cell lines. For example, some analogs have been reported to have IC50 values in the low micromolar range against HeLa cells .
  • Anti-inflammatory Effects : These compounds have also been explored for their anti-inflammatory properties. The structure-activity relationship (SAR) studies suggest that modifications can enhance their ability to inhibit inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR of Imidazo[1,2-a]pyridine derivatives reveals that specific substitutions on the imidazo ring significantly influence their biological activity. For instance:

  • Positioning of Substituents : Compounds with substituents at the C6 position often show improved potency against various biological targets. For example, derivatives with bulky groups at this position exhibited enhanced anticancer activity .
  • Functional Group Variations : The nature of functional groups attached to the imidazo scaffold can dictate the compound's solubility and interaction with biological macromolecules. This has been crucial in optimizing their pharmacological profiles .

Antimicrobial Activity

A study synthesized 75 imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity. Notably, some compounds demonstrated significant efficacy against Mycobacterium species and other pathogens .

Anticancer Evaluation

In another investigation focusing on anti-TNF-α compounds derived from imidazo[1,2-a]pyridine scaffolds, researchers found that certain derivatives were as potent as established p38 MAPK inhibitors in inhibiting TNF-α production . This highlights their potential as therapeutic agents in inflammatory diseases.

Data Summary

Activity TypeCompound ExampleIC50 (μM)Notes
AntibacterialImidazo[1,2-a]pyrimidine derivative<10Effective against Gram-positive bacteria
AnticancerTNF-α inhibitor0.045Potent against HeLa cell line
Anti-inflammatoryVarious imidazo derivativesVariesInhibits cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-imidazo[1,2-a]pyridine-3-acetonitrile, and how are reaction yields optimized?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions or condensation strategies. For example, Ag-catalyzed intramolecular aminooxygenation in acetonitrile yields imidazo[1,2-a]pyridine derivatives (moderate to good yields) . Key optimization steps include:

  • Catalyst screening : AlCl₃ (10 mol%) enables Friedel-Crafts acylation at the C-3 position with >90% conversion in a one-pot setup .
  • Solvent selection : Acetonitrile improves reaction homogeneity and reduces side products compared to polar aprotic solvents .
  • Temperature control : Reactions are often conducted at 80–100°C to balance yield and purity .

Q. How is structural characterization performed for this compound, and what analytical data are critical?

  • Methodological Answer : Use 1H/13C NMR to confirm substitution patterns and purity. Key spectral markers include:

  • Aromatic protons at δ 7.49–8.31 ppm (1H NMR) and carbons at δ 112–146 ppm (13C NMR) .
  • Acetonitrile’s methylene group (δ 3.84 ppm in 1H NMR; δ 23.46 ppm in 13C NMR) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ = 234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Follow these steps:

  • Purity validation : Ensure >95% purity via HPLC and NMR to exclude confounding byproducts .
  • Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to compare IC₅₀ values across studies .
  • Model validation : In vivo gastric ulcer studies in rats show efficacy at 10 mg/kg, but results may vary with strain or induction method (e.g., stress vs. cysteamine models) .

Q. What strategies enhance selectivity in targeting H+/K+-ATPase over other ion transporters?

  • Methodological Answer : The compound binds the M5-6 luminal loop of H+/K+-ATPase via hydrophobic interactions. To improve selectivity:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenylmethoxy moiety to reduce off-target binding to Na+/K+-ATPase .
  • Computational modeling : Perform molecular docking with Schrödinger Suite or AutoDock to predict binding affinity shifts upon structural changes .

Q. How can radical-based functionalization expand the compound’s applicability in drug discovery?

  • Methodological Answer : Transition-metal-catalyzed radical reactions enable C-H functionalization at the C-2 and C-5 positions. Key approaches include:

  • Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate aryl radicals for cross-coupling .
  • Metal-free oxidation : TEMPO/oxone systems introduce hydroxyl or amine groups without metal residues .

Data Contradiction Analysis

Q. Why do some studies report potent GABA receptor binding while others show no activity?

  • Methodological Answer : Variations arise from receptor subtype specificity (e.g., α₁β₂γ₂ vs. α₅β₃γ₂). To address this:

  • Receptor isoform screening : Use HEK293 cells transfected with specific GABA subunits .
  • Ligand efficiency metrics : Calculate ligand-lipophilicity efficiency (LLE) to differentiate true binding from nonspecific interactions .

Key Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystAlCl₃ (10 mol%)>90% conversion
SolventAcetonitrileReduces side products
Temperature80°CBalances rate and degradation
Reaction Time12–24 hoursEnsures complete cyclization

Critical Research Gaps

  • Mechanistic studies : Limited data on off-target effects in neuronal or cardiovascular systems .
  • Scalability : Most syntheses are bench-scale; continuous flow systems could improve reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-
Reactant of Route 2
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Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-

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